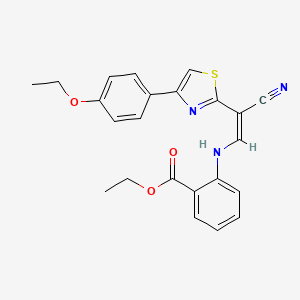![molecular formula C14H12BrN3 B2600163 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-69-4](/img/structure/B2600163.png)
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
カタログ番号 B2600163
CAS番号:
439107-69-4
分子量: 302.175
InChIキー: MHPNFKBRAOQZPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. For instance, the dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are involved in various chemical reactions. For instance, they can react with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学的研究の応用
- Researchers have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like our compound. One study found that novel thiazolopyrimidine derivatives displayed excellent anticancer activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. These compounds induced apoptosis by inhibiting the CDK enzyme .
- Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. Specifically, a family of these compounds (designated as PPs) demonstrated promising properties. They exhibit photobleaching performance superior to commercial probes and can be used for fluorescence imaging .
- Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. For instance, compounds 14, 13, and 15 were found to have significant inhibitory activity against kinases, with IC50 values comparable to or better than the control drug sorafenib .
- A newly synthesized pyrazoline derivative containing our compound (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was investigated for its neurotoxic potential. Researchers studied its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .
- Pyrazolo[1,5-a]pyrimidines are structurally related to purines and exhibit valuable properties as antimetabolites. Their potential in interfering with purine biochemical pathways makes them interesting candidates for further exploration .
Anticancer Activity
Fluorescent Probes and Imaging
Kinase Inhibitors
Neurotoxicity Research
Antimetabolites in Purine Biochemistry
作用機序
特性
IUPAC Name |
3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPNFKBRAOQZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Br)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methyl-6-(4-methylpyrazol-1-yl)pyrazine
2320144-27-0

![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)
![N-(4-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2600085.png)


![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2600089.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)
![4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one](/img/structure/B2600097.png)

